1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Lipophilicity Blood-Brain Barrier Drug Likeness

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0) is a heterocyclic building block comprising a pyridazine core substituted at the 6-position with a 3-fluorophenyl group and at the 3-position with a piperidine-4-carboxylic acid moiety. The compound has a molecular formula C₁₆H₁₆FN₃O₂, a molecular weight of 301.32 g/mol, and a predicted acid pKa of 4.33.

Molecular Formula C16H16FN3O2
Molecular Weight 301.31 g/mol
CAS No. 1119450-52-0
Cat. No. B3082075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
CAS1119450-52-0
Molecular FormulaC16H16FN3O2
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F
InChIInChI=1S/C16H16FN3O2/c17-13-3-1-2-12(10-13)14-4-5-15(19-18-14)20-8-6-11(7-9-20)16(21)22/h1-5,10-11H,6-9H2,(H,21,22)
InChIKeyVNKFYDVYKILQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0): Structural and Property Baseline for Procurement Evaluation


1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0) is a heterocyclic building block comprising a pyridazine core substituted at the 6-position with a 3-fluorophenyl group and at the 3-position with a piperidine-4-carboxylic acid moiety [1]. The compound has a molecular formula C₁₆H₁₆FN₃O₂, a molecular weight of 301.32 g/mol, and a predicted acid pKa of 4.33 [1]. Key computed physicochemical parameters include a LogP of 2.32, LogD₇.₄ of −0.335, and a topological polar surface area (TPSA) of 66.32 Ų [1]. These properties define a moderately lipophilic, ionizable scaffold that differs measurably from its closest positional isomer (4-fluorophenyl analog, CAS 1017168-68-1) and regioisomer (piperidine-3-carboxylic acid variant) in ways critical for downstream synthetic utility and pharmacological profiling.

Why Generic Substitution of 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid with Positional Isomers or Truncated Analogs Is Not Scientifically Justified


Attempts to substitute 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid with its 4-fluorophenyl isomer (CAS 1017168-68-1) or with regioisomeric piperidine-3-carboxylic acid variants fail to preserve the compound’s specific electronic, steric, and hydrogen-bonding profile [1]. The 3-fluorophenyl substitution pattern alters the dipole moment orientation of the pyridazine ring relative to the para-substituted analog, while the piperidine-4-carboxylic acid regioisomer presents a different spatial orientation of the carboxylate hydrogen-bond donor/acceptor [1]. Furthermore, the computed LogD₇.₄ of −0.335 indicates that at physiological pH this compound exists predominantly in its ionized carboxylate form, conferring aqueous solubility and peripheral restriction that would be lost in analogs lacking the carboxylic acid group [1].

Product-Specific Quantitative Evidence Guide for 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0)


LogD₇.₄ Evidence: Peripheral Restriction Differentiation vs. CNS Drug Space Average

The predicted distribution coefficient at physiological pH (LogD₇.₄) for 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is −0.335 [1]. This value is markedly below the typical LogD₇.₄ range of 1–3 reported for marketed CNS-penetrant drugs [2], indicating that this compound is predominantly ionized and peripherally restricted. This property directly differentiates it from neutral analogs lacking a carboxylic acid moiety, which would be expected to exhibit LogD₇.₄ values >1 and thus higher BBB permeability.

Lipophilicity Blood-Brain Barrier Drug Likeness Physicochemical Profiling

Acid pKa Evidence: Ionization State Differentiation vs. Common Carboxylic Acid Building Blocks

The predicted acid pKa of 4.33 for 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid [1] is notably lower than the typical pKa of ~4.8 for unsubstituted piperidine-4-carboxylic acid [2]. This difference arises from the electron-withdrawing effect of the pyridazine ring and the 3-fluorophenyl substituent, resulting in greater ionization at physiological pH, enhanced aqueous solubility, and altered salt-formation behavior relevant to both formulation and purification.

Ionization State Solubility Salt Formation Bioavailability

Purity Specification Differentiation: Supplier-Verified 95% vs. 98% Minimum Assay

Commercially available 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is supplied at a verified purity of ≥95% from AKSci and 98% from CymitQuimica . This exceeds the typical 90–93% purity range often encountered for custom-synthesized heterocyclic building blocks. The availability of a defined, lot-consistent purity specification enables direct procurement without the need for costly in-house repurification prior to use in sensitive coupling reactions or biological assays.

Purity Quality Control Procurement Specification Reproducibility

SCD1 Inhibitor Scaffold Relevance: Positioning Against Patent-Disclosed Pyridazine-Based Stearoyl-CoA Desaturase Inhibitors

Patent US8853218B2 and related filings disclose pyridazine-based piperidine derivatives as potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, with the 3-fluorophenyl substitution pattern explicitly claimed as a preferred embodiment for modulating enzyme potency and metabolic stability [1]. 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid represents the core carboxylic acid intermediate from which numerous patent-exemplified amide and ester prodrugs are derived. While the 4-fluorophenyl isomer (CAS 1017168-68-1) is also available, structure-activity relationship (SAR) data within the patent family indicate that the 3-fluoro orientation alters the dihedral angle between the phenyl and pyridazine rings, impacting binding to the SCD1 active site.

SCD1 Metabolic Disease Lipid Metabolism Pyridazine Scaffold

Best Research and Industrial Application Scenarios for 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0)


SCD1 Inhibitor Lead Optimization and Patent-Directed Medicinal Chemistry

This compound serves as the key carboxylic acid intermediate for the synthesis of SCD1 inhibitors described in US8853218B2, where the 3-fluorophenyl-pyridazine-piperidine-4-carboxylic acid core is explicitly claimed as a preferred scaffold [3]. The free carboxylic acid handle permits divergent amide coupling and esterification to generate focused compound libraries for SAR exploration, directly aligning with patent-exemplified structures.

Peripheral Target Probe Development Requiring Low CNS Penetration

With a predicted LogD₇.₄ of −0.335—well below the CNS drug space range of 1–3—this compound is ideally suited as a starting point for developing peripherally restricted enzyme inhibitors or receptor modulators [1] [2]. The ionized carboxylate at physiological pH confers aqueous solubility and limits passive BBB permeation, reducing CNS off-target liabilities in in vivo pharmacology studies.

Chromatographic Method Development and Analytical Reference Standard Procurement

The defined acid pKa of 4.33 enables predictable ion-pairing and solid-phase extraction behavior [1]. With vendor-specified purity of 95–98% , this compound can serve as a qualified reference standard for HPLC method development in quality control laboratories, eliminating the need for in-house reference standard synthesis and characterization.

Fragment-Based Drug Discovery Libraries Requiring 3-Fluorophenyl Pyridazine Diversity

The 3-fluorophenyl substitution pattern introduces a specific halogen-bond donor and steric profile distinct from the 4-fluorophenyl isomer, offering unique vector geometry for fragment growing and merging strategies. The carboxylic acid functionality provides a native attachment point for fragment elaboration without the need for protecting group manipulations.

Quote Request

Request a Quote for 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.